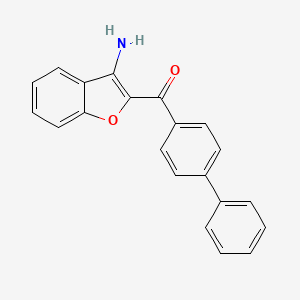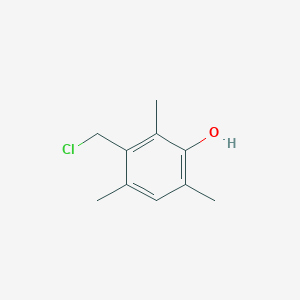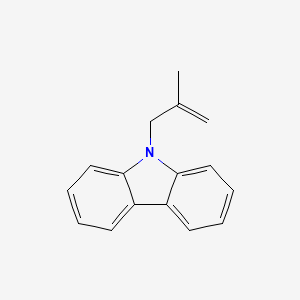
Prop-1-ene-1,2-diylbis(triphenylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-1-ene-1,2-diylbis(triphenylsilane) is an organosilicon compound with the molecular formula C39H34Si2 It is characterized by its unique structure, which includes a propene backbone with two triphenylsilane groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-ene-1,2-diylbis(triphenylsilane) typically involves the reaction of triphenylsilane with a suitable propene derivative under controlled conditions. One common method involves the use of a halogenated propene derivative, which undergoes a substitution reaction with triphenylsilane in the presence of a catalyst. The reaction is usually carried out in an inert solvent, such as toluene, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Prop-1-ene-1,2-diylbis(triphenylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Prop-1-ene-1,2-diylbis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The triphenylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or platinum are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction can produce simpler silane compounds.
Aplicaciones Científicas De Investigación
Prop-1-ene-1,2-diylbis(triphenylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Prop-1-ene-1,2-diylbis(triphenylsilane) involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The triphenylsilane groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: A simpler compound with a single silane group.
Tetraphenylsilane: Contains four phenyl groups attached to a silicon atom.
Diphenylsilane: Features two phenyl groups attached to silicon.
Uniqueness
Prop-1-ene-1,2-diylbis(triphenylsilane) is unique due to its propene backbone and the presence of two triphenylsilane groups. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in materials science and catalysis.
Propiedades
Fórmula molecular |
C39H34Si2 |
|---|---|
Peso molecular |
558.9 g/mol |
Nombre IUPAC |
triphenyl-[(E)-1-triphenylsilylprop-1-en-2-yl]silane |
InChI |
InChI=1S/C39H34Si2/c1-33(41(37-26-14-5-15-27-37,38-28-16-6-17-29-38)39-30-18-7-19-31-39)32-40(34-20-8-2-9-21-34,35-22-10-3-11-23-35)36-24-12-4-13-25-36/h2-32H,1H3/b33-32+ |
Clave InChI |
FSLAMZJAOMVSQK-ULIFNZDWSA-N |
SMILES isomérico |
C/C(=C\[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
CC(=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


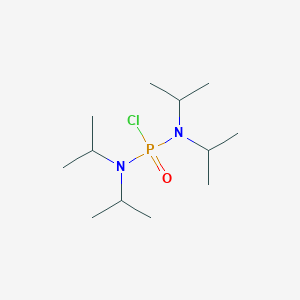
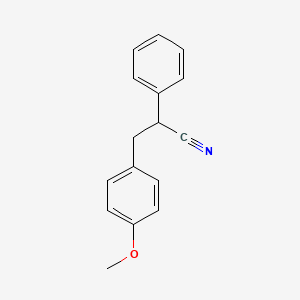

![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)

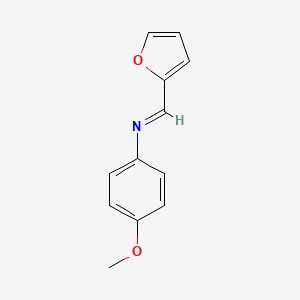
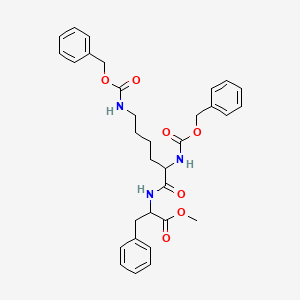
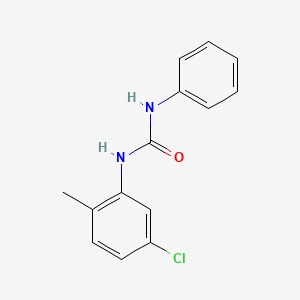
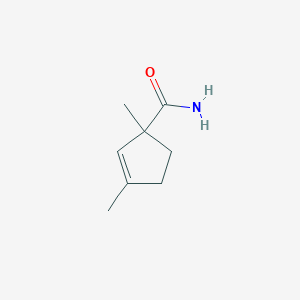
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)

